![molecular formula C10H16O2 B12558571 1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- CAS No. 142453-17-6](/img/structure/B12558571.png)
1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-: is a unique organic compound characterized by its spirocyclic structure. This compound features two oxygen atoms incorporated into a spirocyclic framework, making it an interesting subject for research in organic chemistry. The presence of the dimethyl groups at the 7th position adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone or aldehyde under acidic conditions to form the spirocyclic ether.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions. This step often involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis. Solvent selection and purification steps are also optimized to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, especially if they are activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
科学的研究の応用
1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds. It serves as a model compound for studying spirocyclic chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential scaffold for drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- involves its interaction with molecular targets through its spirocyclic structure. The compound can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their function. The presence of the dimethyl groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring size and oxygen atom placement.
1,6-Dioxaspiro[4.5]decane: Features a different ring size and oxygen atom arrangement.
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: Similar in having dimethyl groups but differs in the overall structure and functional groups.
Uniqueness
1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl- is unique due to its specific spirocyclic framework and the positioning of the dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
142453-17-6 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
7,7-dimethyl-2,5-dioxadispiro[2.0.24.43]decane |
InChI |
InChI=1S/C10H16O2/c1-8(2)4-3-5-9(6-11-9)10(8)7-12-10/h3-7H2,1-2H3 |
InChIキー |
NZPAFVQFQHGYNX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2(C13CO3)CO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


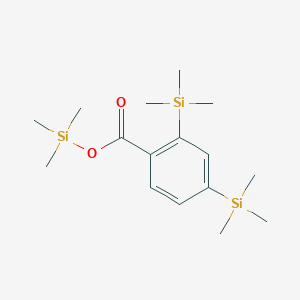
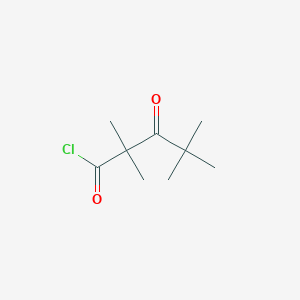
![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
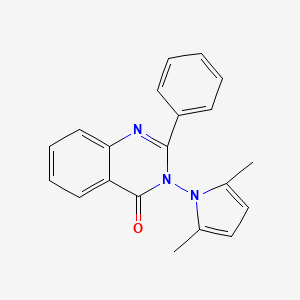
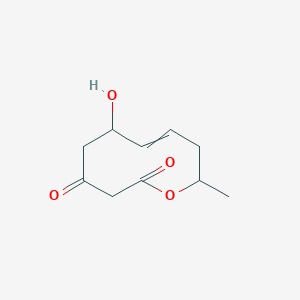
![1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene](/img/structure/B12558524.png)
![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
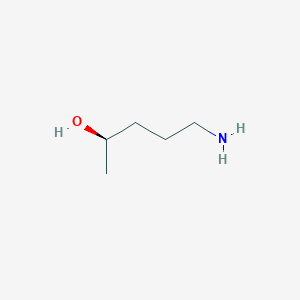

![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal](/img/structure/B12558542.png)
![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)
![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)
![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
